3-(4-Bromo-2,6-difluorophenyl)propanal
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Overview
Description
3-(4-Bromo-2,6-difluorophenyl)propanal is an organic compound with the molecular formula C9H7BrF2O. It is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to a propanal group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2,6-difluorophenyl)propanal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2,6-difluorobenzene.
Formylation: The formylation of 4-bromo-2,6-difluorobenzene can be achieved using a Vilsmeier-Haack reaction, where the benzene ring is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group.
Reduction: The resulting 4-bromo-2,6-difluorobenzaldehyde is then subjected to a reduction reaction using a reducing agent like sodium borohydride (NaBH4) to convert the aldehyde group to a primary alcohol.
Oxidation: Finally, the primary alcohol is oxidized to the corresponding aldehyde using an oxidizing agent such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield, cost, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2,6-difluorophenyl)propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols, organometallic reagents
Major Products Formed
Oxidation: 3-(4-Bromo-2,6-difluorophenyl)propanoic acid
Reduction: 3-(4-Bromo-2,6-difluorophenyl)propanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(4-Bromo-2,6-difluorophenyl)propanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated aromatic aldehydes on biological systems.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2,6-difluorophenyl)propanal depends on its specific application. In biochemical contexts, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and fluorine atoms on the phenyl ring can also influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-2,6-difluorophenyl)propanoic acid
- 3-(4-Bromo-2,6-difluorophenyl)propanol
- 4-Bromo-2,6-difluorobenzaldehyde
Uniqueness
3-(4-Bromo-2,6-difluorophenyl)propanal is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly alter its chemical properties and reactivity compared to similar compounds. The combination of these halogens with the aldehyde group makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C9H7BrF2O |
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Molecular Weight |
249.05 g/mol |
IUPAC Name |
3-(4-bromo-2,6-difluorophenyl)propanal |
InChI |
InChI=1S/C9H7BrF2O/c10-6-4-8(11)7(2-1-3-13)9(12)5-6/h3-5H,1-2H2 |
InChI Key |
PBTHJPYANYKYFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CCC=O)F)Br |
Origin of Product |
United States |
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